2,2'-[1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(2-oxo-2,1-ethanediyl)]bis(1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{16-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}-2-OXOETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{16-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}-2-OXOETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-{16-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}-2-OXOETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing compounds, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2-{16-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}-2-OXOETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{16-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}-2-OXOETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE: Shares a similar core structure but differs in the functional groups attached.
1,3-Dioxo-2,3-dihydro-1H-indene derivatives: These compounds have a similar indene core and are studied for their biological activities.
Uniqueness
2-(2-{16-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}-2-OXOETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its complex structure, which includes multiple functional groups and a macrocyclic component.
Properties
Molecular Formula |
C32H36N4O10 |
---|---|
Molecular Weight |
636.6 g/mol |
IUPAC Name |
2-[2-[16-[2-(1,3-dioxoisoindol-2-yl)acetyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H36N4O10/c37-27(21-35-29(39)23-5-1-2-6-24(23)30(35)40)33-9-13-43-17-19-45-15-11-34(12-16-46-20-18-44-14-10-33)28(38)22-36-31(41)25-7-3-4-8-26(25)32(36)42/h1-8H,9-22H2 |
InChI Key |
SOHVBHXZAGQMRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.